molecular formula CBrF3O2S B1661921 Trifluoromethanesulfonyl bromide CAS No. 15458-53-4

Trifluoromethanesulfonyl bromide

Cat. No.: B1661921
CAS No.: 15458-53-4
M. Wt: 212.98 g/mol
InChI Key: IMNIECVIVJOTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethanesulfonyl bromide is a chemical compound with the molecular formula CBrF3O2S. It is known for its strong electron-withdrawing properties due to the presence of the trifluoromethanesulfonyl group.

Mechanism of Action

Target of Action

Trifluoromethanesulfonyl bromide primarily targets unsaturated hydrocarbons . It is a strong electrophile, useful for introducing the triflyl group, CF3SO2 .

Mode of Action

The compound interacts with its targets under conditions of photochemical, thermochemical, and ion-radical initiation . It can be easily reduced to generate a trifluoromethyl radical intermediate . This radical adds to the double bond of unsaturated hydrocarbons to afford a new radical intermediate .

Biochemical Pathways

The interaction of this compound with unsaturated hydrocarbons leads to the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds can be used for preparing pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .

Pharmacokinetics

The resulting aliphatic compounds containing a terminal trifluoromethyl group are characterized by a short half-life in the atmosphere and low values of the global warming potential (gwp) .

Result of Action

The result of the action of this compound is the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds have various applications in the synthesis of pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . The compound’s interaction with unsaturated hydrocarbons is studied under conditions of photochemical, thermochemical, and ion-radical initiation . The reactions in sealed tubes are potentially dangerous and can be accompanied by an explosion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonyl bromide can be synthesized through the reaction of trifluoromethanesulfonic acid with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

CF3SO2OH+Br2CF3SO2Br+HBrCF_3SO_2OH + Br_2 \rightarrow CF_3SO_2Br + HBr CF3​SO2​OH+Br2​→CF3​SO2​Br+HBr

This reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfonyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to introduce the trifluoromethyl group under mild conditions and its compatibility with a wide range of substrates. Its strong electron-withdrawing properties make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

trifluoromethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIECVIVJOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553989
Record name Trifluoromethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15458-53-4
Record name Trifluoromethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trifluoromethanesulfonyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethanesulfonyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.